

Chemical structure and properties of Saluamine.

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Compound of Interest

Compound Name: Saluamine

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Saluamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saluamine, also known as 4-Chloro-5-sulfamoylanthranilic acid, is a primary metabolite of the potent loop diuretic, Furosemide.[1][2][3] This technical guide provides an in-depth overview of the chemical structure, properties, and known biological activities of **Saluamine**. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic studies. This document summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its metabolic context and observed toxicological effects.

Chemical Structure and Properties

Saluamine is the N-dealkylated metabolite of Furosemide, formed through microbial transformation and bile metabolism.[1] Its chemical identity has been confirmed through various analytical techniques.

Chemical Identifiers

Identifier	Value
IUPAC Name	2-amino-4-chloro-5-sulfamoylbenzoic acid[4]
Synonyms	4-Chloro-5-sulfamoylanthranilic acid, CSA, Desfurylmethylfurosemide[2][3][5]
CAS Number	3086-91-7[1][5]
Molecular Formula	C ₇ H ₇ ClN ₂ O ₄ S[5]
Molecular Weight	250.66 g/mol [5]
SMILES	C1=C(C(=CC(=C1C(=O)O)N)Cl)S(=O)(=O)N

Physicochemical Properties

Property	Value	Source
Melting Point	267-271°C (with decomposition)	[6][7]
Appearance	White to off-white solid	[1]
Purity	>95% (HPLC)	[5]
Storage	4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light)	[1]

Computational Data

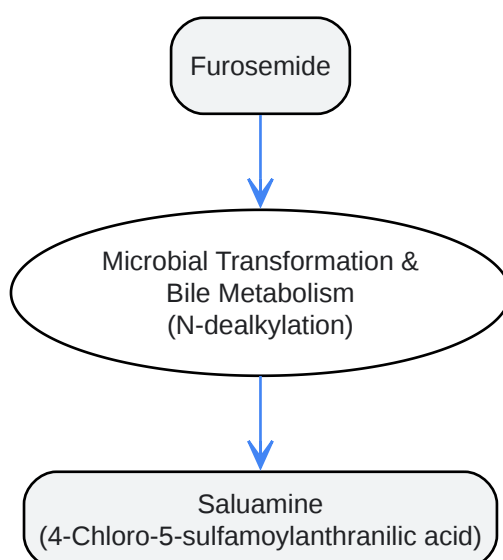
Parameter	Value
Topological Polar Surface Area (TPSA)	123 Å ²
logP	0.5
Hydrogen Bond Donors	4
Hydrogen Bond Acceptors	5
Rotatable Bonds	1

Metabolism and Biological Significance

Saluamine is a significant metabolite of Furosemide.[1][3] While Furosemide's diuretic action is well-understood, the biological activities and toxicological profile of its metabolites, such as **Saluamine**, are crucial areas of research, particularly as they may possess their own physiological effects.

Metabolic Formation of Saluamine

The metabolic pathway leading to the formation of **Saluamine** from Furosemide is primarily through N-dealkylation.



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Caption: Metabolic conversion of Furosemide to **Saluamine**.

Experimental Protocols

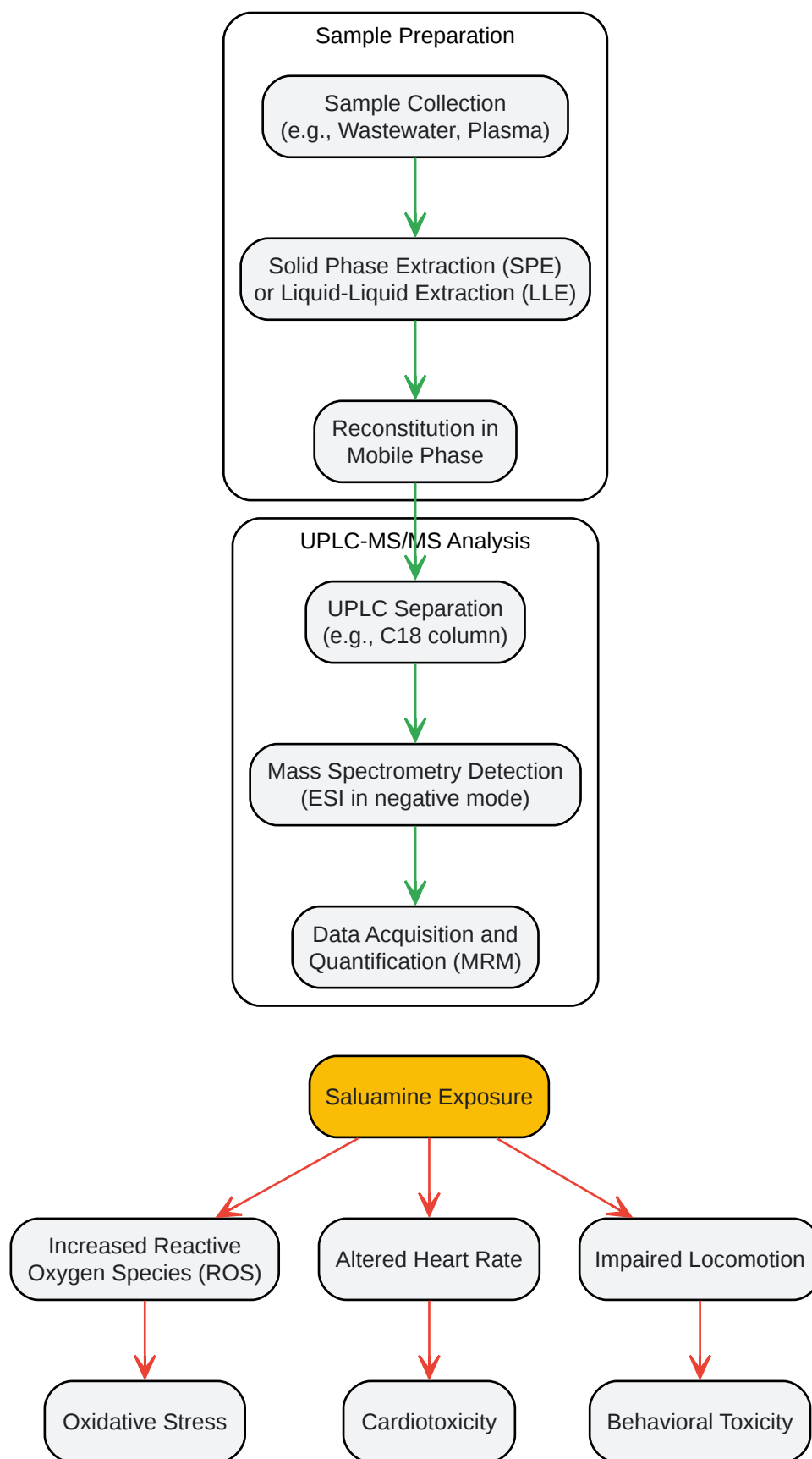
This section details the methodologies for key experiments involving **Saluamine**, including its quantification and toxicological assessment.

Quantification of Saluamine

The quantification of **Saluamine** in biological and environmental samples is typically achieved using chromatographic methods. While specific, detailed protocols from a single source are not

readily available in the public domain, a general workflow can be constructed based on established analytical techniques.

Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for quantifying **Saluamine** in complex matrices.



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